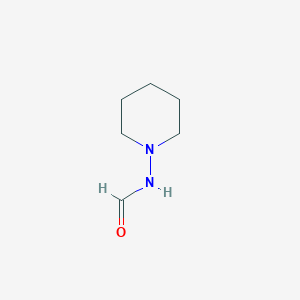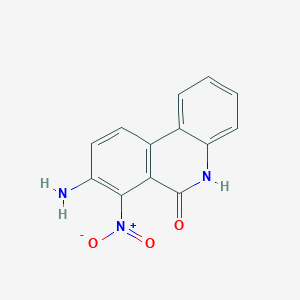![molecular formula C9H19N3S B8606113 Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]-](/img/structure/B8606113.png)
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- is a chemical compound with the molecular formula C10H22N4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- typically involves the reaction of piperazine with 2-aminopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethione group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
類似化合物との比較
1,4-Bis(3-aminopropyl)piperazine: Similar structure but lacks the ethanethione group.
1-(2-Aminopropyl)piperazine: Similar structure but lacks the ethanethione group.
4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-3-pyrrolin-2-ones: Different core structure but similar functional groups.
Uniqueness: Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- is unique due to the presence of the ethanethione group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C9H19N3S |
|---|---|
分子量 |
201.33 g/mol |
IUPAC名 |
1-[4-(2-aminopropyl)piperazin-1-yl]ethanethione |
InChI |
InChI=1S/C9H19N3S/c1-8(10)7-11-3-5-12(6-4-11)9(2)13/h8H,3-7,10H2,1-2H3 |
InChIキー |
BCSNFDSANBVDTR-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCN(CC1)C(=S)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-N-(4-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8606041.png)



![N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B8606067.png)

![1-[3-(3,5-Bistrifluoromethylphenyl)-2-propynyl]piperidine hydrochloride](/img/structure/B8606079.png)






